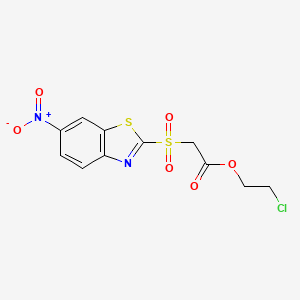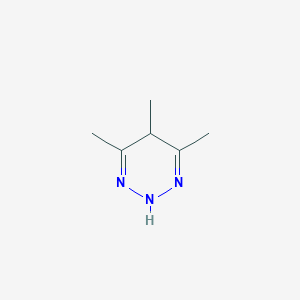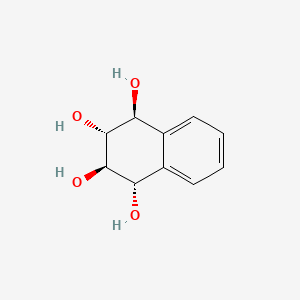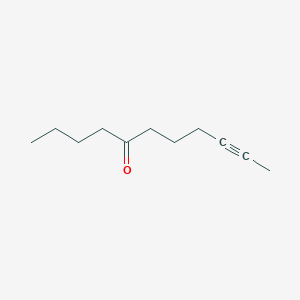
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidinones
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Similar Compounds:
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-ol: A reduced form of the compound.
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-amine: A substituted derivative with an amine group.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and a ketone functionality. These features confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
| 75306-46-6 | |
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-1,2,2-trimethylpiperidin-4-one |
InChI |
InChI=1S/C14H18ClNO/c1-14(2)9-12(17)8-13(16(14)3)10-4-6-11(15)7-5-10/h4-7,13H,8-9H2,1-3H3 |
InChI-Schlüssel |
DXPQMTMSSDUHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(N1C)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
